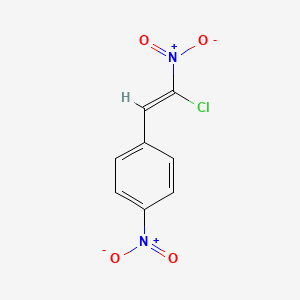
Antiangiogenic agent 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiangiogenic agent 2 is a compound that inhibits the formation of new blood vessels, a process known as angiogenesis. This compound is particularly significant in the treatment of various cancers, as it can prevent the growth of tumors by restricting their blood supply. Antiangiogenic agents target specific pathways and molecules involved in angiogenesis, making them crucial in cancer therapy and other diseases characterized by abnormal blood vessel growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiangiogenic agent 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Antiangiogenic agent 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Antiangiogenic agent 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of angiogenesis inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as proliferation, migration, and apoptosis in endothelial cells.
Medicine: Applied in the treatment of cancers, retinopathies, and other diseases characterized by abnormal angiogenesis.
Mécanisme D'action
Antiangiogenic agent 2 exerts its effects by targeting specific molecular pathways involved in angiogenesis. It primarily inhibits the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By binding to VEGF receptors, it prevents the activation of downstream signaling pathways that promote blood vessel formation. This leads to the normalization of the tumor microenvironment and reduces tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Bevacizumab: A monoclonal antibody that inhibits VEGF.
Sorafenib: A small molecule inhibitor that targets multiple kinases involved in angiogenesis.
Sunitinib: Another multi-kinase inhibitor with antiangiogenic properties.
Uniqueness: Antiangiogenic agent 2 is unique in its specific binding affinity and selectivity for VEGF receptors, which may result in fewer side effects and improved efficacy compared to other antiangiogenic agents. Its distinct molecular structure also allows for different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the arsenal of antiangiogenic therapies .
Propriétés
Formule moléculaire |
C26H26FN3O4 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
methyl 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(2-phenylacetyl)piperazin-1-yl]quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FN3O4/c1-34-26(33)20-16-30(18-7-8-18)22-15-23(21(27)14-19(22)25(20)32)28-9-11-29(12-10-28)24(31)13-17-5-3-2-4-6-17/h2-6,14-16,18H,7-13H2,1H3 |
Clé InChI |
VJCGTPCJKJROCJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
